molecular formula C6H13NO2 B15072629 trans-3-(Hydroxymethyl)piperidin-4-ol

trans-3-(Hydroxymethyl)piperidin-4-ol

Cat. No.: B15072629
M. Wt: 131.17 g/mol
InChI Key: FQOGWNRPPJMSEC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-(Hydroxymethyl)piperidin-4-ol: is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Hydroxymethyl)piperidin-4-ol typically involves multiple steps. One common method starts with 4-hydroxymethyl pyridine as the starting material. The process includes benzyl group protection, reduction with sodium borohydride, hydroboration-oxidation, and deprotection of the benzyl group . The overall yield of this synthetic route can reach up to 55.7%, and the reaction products are characterized by IR, 1H NMR, and MS analysis .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: trans-3-(Hydroxymethyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: trans-3-(Hydroxymethyl)piperidin-4-ol is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound serves as a key intermediate in the development of novel therapeutic agents. It has been studied for its potential as a 5-hydroxytryptamine receptor agonist, which could have implications in treating neurological disorders .

Industry: The compound’s versatility in chemical reactions makes it useful in the production of various industrial chemicals. Its derivatives are employed in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of trans-3-(Hydroxymethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a 5-hydroxytryptamine receptor agonist, it binds to serotonin receptors in the brain, modulating neurotransmitter activity and potentially influencing mood and behavior . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: trans-3-(Hydroxymethyl)piperidin-4-ol is unique due to its specific hydroxymethyl and hydroxyl functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a promising candidate for various scientific research applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3R,4S)-3-(hydroxymethyl)piperidin-4-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1

InChI Key

FQOGWNRPPJMSEC-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)CO

Canonical SMILES

C1CNCC(C1O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.